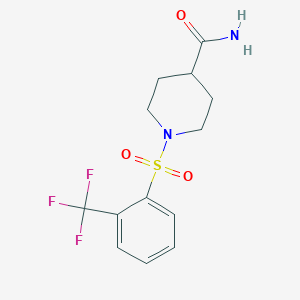

1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

Molecular Formula |

C13H15F3N2O3S |

|---|---|

Molecular Weight |

336.33 g/mol |

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C13H15F3N2O3S/c14-13(15,16)10-3-1-2-4-11(10)22(20,21)18-7-5-9(6-8-18)12(17)19/h1-4,9H,5-8H2,(H2,17,19) |

InChI Key |

CODYQYSUJPTBFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

Piperidine-4-carboxylic acid derivatives are common precursors. For example, N-Boc-piperidine-4-carboxylic acid (Boc = tert-butoxycarbonyl) is frequently used to protect the amine during subsequent reactions.

-

Coupling Reaction :

-

N-Boc-piperidine-4-carboxylic acid (2.18 mmol) is reacted with 2-(4-aminophenyl)benzothiazole (2.18 mmol) using EDC (1.2 eq) and DMAP (catalytic) in anhydrous dichloromethane (DCM) under microwave irradiation (80°C, 20 min).

-

Workup includes washing with 1M HCl, saturated NaHCO₃, and brine, followed by drying and concentration.

-

-

Deprotection :

Sulfonylation of Piperidine-4-carboxamide

Reaction Conditions

The free amine undergoes sulfonylation with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions:

-

Reagents :

-

Piperidine-4-carboxamide TFA salt (0.22 mmol), 2-(trifluoromethyl)benzenesulfonyl chloride (0.22 mmol), triethylamine (TEA, 5 eq) in anhydrous DCM.

-

-

Reaction :

-

Microwave irradiation at 80°C for 20 minutes.

-

Alternatives: Stirring at room temperature for 4–6 hours.

-

-

Workup :

-

Organic layer washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated.

-

-

Purification :

-

Column chromatography (ethyl acetate/hexane gradient) or recrystallization from diethyl ether.

-

Optimization Insights

-

Base Selection : TEA outperforms pyridine in minimizing side reactions.

-

Solvent : DCM ensures solubility of both sulfonyl chloride and amine.

-

Temperature : Microwave irradiation reduces reaction time from hours to minutes.

Alternative Routes

Direct Sulfonylation of Preformed Carboxamide

If piperidine-4-carboxamide is commercially available:

One-Pot Deprotection-Sulfonylation

-

Deprotection : Remove Boc group with TFA in DCM.

-

Sulfonylation : Add sulfonyl chloride and TEA without isolating the intermediate amine.

Advantage : Reduces purification steps and improves overall yield (70–75%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Scale-Up Considerations

Industrial Adaptations

-

Catalyst Use : Pd/C for hydrogenation steps in precursor synthesis.

-

Solvent Recycling : DCM and ethyl acetate recovered via distillation.

-

Process Safety : Exothermic sulfonylation requires controlled addition and cooling.

Challenges and Solutions

Low Yields in Sulfonylation

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide exhibit significant biological activities, particularly as potential therapeutic agents. The following are notable applications:

- Anti-inflammatory Agents : Compounds in this class have shown promise in treating degenerative and inflammatory diseases. The sulfonamide moiety is known for its anti-inflammatory properties, making this compound a candidate for further development in this area .

- Anticancer Activity : Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers. The trifluoromethyl group may enhance the compound's potency and selectivity against cancer cells .

- Enzyme Inhibition : Interaction studies involving this compound focus on its binding affinity to specific enzymes and receptors, which can elucidate its mechanism of action. Techniques such as molecular docking and binding assays are employed to understand these interactions better .

Case Studies

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The sulfonyl group contributes to the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide and analogous compounds derived from the evidence:

Key Structural and Functional Insights:

Fluoro and methoxy substituents (as in ) can enhance solubility and modulate electronic properties, which may improve pharmacokinetics .

Carboxamide Modifications :

- Secondary carboxamide derivatives, such as ML380 , exhibit higher potency (EC₅₀ = 220 nM) due to extended hydrophobic interactions from N-ethyl and benzyl groups.

- Primary carboxamide analogs (e.g., ) lack these substituents, suggesting reduced binding affinity but simpler synthesis .

Biological Activity Trends :

- ML380 demonstrates that bulky sulfonyl groups (e.g., indazole) and branched carboxamide substituents enhance potency as PAMs .

- Trifluoromethyl groups (in the target and ML380) are linked to improved blood-brain barrier penetration and metabolic resistance .

Research Findings and Implications

Biological Activity

1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 337.32 g/mol

This structure incorporates a trifluoromethyl group, which is known to enhance the biological activity of various compounds through improved binding affinity and metabolic stability .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing a trifluoromethyl group can significantly enhance pharmacological effects, such as:

- Inhibition of Enzymes : The presence of the trifluoromethyl group has been shown to increase the potency of inhibitors targeting enzymes like 5-hydroxytryptamine (5-HT) uptake by up to six-fold compared to non-fluorinated analogs .

- Anticancer Activity : Similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Properties : A study highlighted that piperidine derivatives, including those with trifluoromethyl substitutions, showed promising results in inducing apoptosis in hypopharyngeal tumor cells. This was attributed to their ability to interact effectively with cellular targets involved in cancer progression .

- Neuroprotective Effects : Research on structurally similar compounds suggests potential benefits in treating neurodegenerative diseases through mechanisms involving cholinesterase inhibition and antioxidant effects . These findings indicate that this compound could be further explored for its neuroprotective properties.

- Structure-Activity Relationship (SAR) : The incorporation of the trifluoromethyl group has been linked to enhanced binding interactions with target proteins, which is crucial for developing effective therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for 1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including sulfonylation of the piperidine ring and subsequent carboxamide formation. Key steps include:

- Sulfonylation : Reacting piperidine-4-carboxamide with 2-(trifluoromethyl)benzenesulfonyl chloride in aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonyl-piperidine intermediate .

- Carboxamide Activation : Using coupling agents like EDCI/HOBt for amidation if pre-functionalized precursors are employed .

Yield optimization hinges on solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and catalyst selection (Lewis acids like ZnCl₂ improve sulfonation efficiency) .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound's purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm the presence of the trifluoromethyl group and sulfonyl-piperidine backbone. Chemical shifts near δ 7.5–8.5 ppm (aromatic protons) and δ 3.0–4.0 ppm (piperidine CH₂ groups) are diagnostic .

- HPLC : Reverse-phase HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6 adjusted with acetic acid) resolves impurities. Retention time consistency across batches validates purity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 375.08 for [M+H]⁺) and fragments matching the sulfonyl and carboxamide groups .

Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

Methodological Answer:

Computational approaches like density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reaction Pathway Mapping : Quantum calculations identify low-energy pathways for sulfonylation, guiding solvent selection (dielectric constants) and catalyst design .

- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize polarity and reduce byproducts .

- Kinetic Modeling : Transition state theory (TST) estimates rate constants, enabling precise temperature control for exothermic steps (e.g., sulfonyl chloride reactions) .

Advanced: What experimental design strategies (e.g., factorial design) are effective in resolving contradictory bioactivity data across studies?

Methodological Answer:

- Factorial Design : A 2 factorial approach evaluates variables (e.g., substituent position, solvent polarity) on bioactivity. For instance, varying the sulfonyl group’s para/meta substitution can clarify discrepancies in receptor binding assays .

- Response Surface Methodology (RSM) : Optimizes synergistic effects, such as trifluoromethyl group electronegativity and piperidine ring conformation, to reconcile conflicting IC₅₀ values .

- Meta-Analysis : Statistical aggregation of published data identifies outliers caused by assay conditions (e.g., cell line variability in cytotoxicity studies) .

Advanced: How does the trifluoromethyl group's electronic effects influence the compound's reactivity and target binding?

Methodological Answer:

The -CF₃ group exerts strong electron-withdrawing effects:

- Reactivity : Stabilizes negative charges during nucleophilic substitution (e.g., sulfonylation), accelerating reaction rates. Hammett constants (σₘ = 0.43) correlate with enhanced electrophilicity at the sulfonyl center .

- Target Binding : The -CF₃ group enhances hydrophobic interactions with receptor pockets (e.g., enzyme active sites). Computational docking shows improved binding affinity (ΔG = -9.2 kcal/mol) compared to non-fluorinated analogs .

- Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life in pharmacokinetic studies .

Advanced: What strategies are employed to enhance metabolic stability without compromising target affinity in structural analogs?

Methodological Answer:

- Bioisosteric Replacement : Substituting the carboxamide with a sulfonamide group improves resistance to hydrolysis while maintaining hydrogen-bonding capacity .

- Ring Rigidification : Introducing conformational constraints (e.g., sp³-hybridized piperidine) reduces CYP450-mediated oxidation. For example, fluorinated piperidines show 2.3-fold longer t₁/₂ in hepatic microsomes .

- Prodrug Design : Masking the sulfonyl group as a phosphonate ester enhances solubility and delays metabolic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.